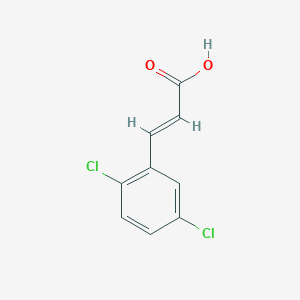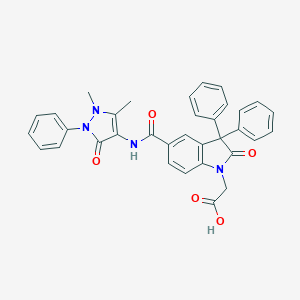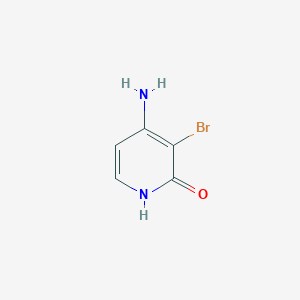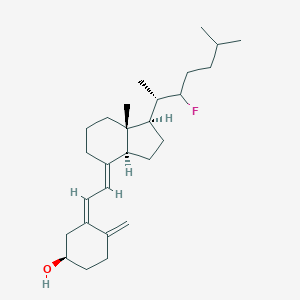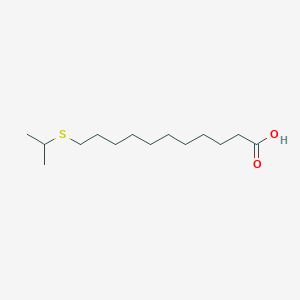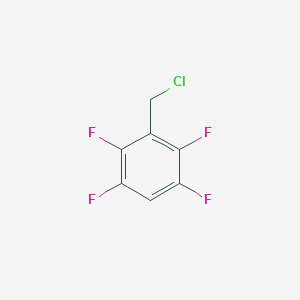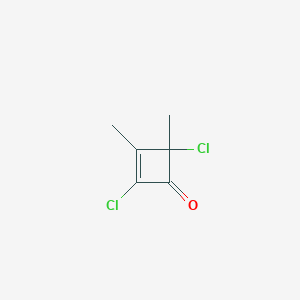
2,4-Dichloro-3,4-dimethylcyclobut-2-enone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-3,4-dimethylcyclobut-2-enone, also known as DDQ, is a powerful oxidizing agent commonly used in organic chemistry. It is a yellow crystalline powder that is soluble in organic solvents such as benzene, chloroform, and carbon tetrachloride. DDQ has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
作用機序
2,4-Dichloro-3,4-dimethylcyclobut-2-enone acts as a mild oxidizing agent by accepting electrons from organic compounds. It undergoes a one-electron reduction to form a radical cation, which then reacts with the organic compound to form an intermediate. The intermediate then undergoes a second one-electron reduction to form the final product and regenerate 2,4-Dichloro-3,4-dimethylcyclobut-2-enone.
生化学的および生理学的効果
2,4-Dichloro-3,4-dimethylcyclobut-2-enone has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. 2,4-Dichloro-3,4-dimethylcyclobut-2-enone has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes. In addition, 2,4-Dichloro-3,4-dimethylcyclobut-2-enone has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, in macrophages.
実験室実験の利点と制限
2,4-Dichloro-3,4-dimethylcyclobut-2-enone has several advantages for lab experiments. It is a powerful oxidizing agent that can selectively oxidize certain functional groups without affecting others. It is also relatively easy to handle and store. However, 2,4-Dichloro-3,4-dimethylcyclobut-2-enone has some limitations. It is highly reactive and can be dangerous if not handled properly. It is also expensive and may not be cost-effective for large-scale experiments.
将来の方向性
There are several future directions for 2,4-Dichloro-3,4-dimethylcyclobut-2-enone research. One direction is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the exploration of 2,4-Dichloro-3,4-dimethylcyclobut-2-enone's potential as an anticancer agent. Further research is needed to determine the optimal dose and administration route for 2,4-Dichloro-3,4-dimethylcyclobut-2-enone in cancer treatment. 2,4-Dichloro-3,4-dimethylcyclobut-2-enone's potential as an antimicrobial agent also warrants further investigation. Lastly, 2,4-Dichloro-3,4-dimethylcyclobut-2-enone's potential as a catalyst in organic reactions should be explored.
合成法
2,4-Dichloro-3,4-dimethylcyclobut-2-enone can be synthesized through various methods, such as the oxidation of 2,3-dimethyl-1,3-butadiene using potassium permanganate or the oxidation of 2,3-dimethylcyclobutene using potassium dichromate. The most common synthesis method involves the oxidation of 2,3-dimethyl-1,4-benzoquinone using lead tetraacetate.
科学的研究の応用
2,4-Dichloro-3,4-dimethylcyclobut-2-enone has been widely used in organic chemistry as a powerful oxidizing agent. It has been used in the synthesis of various organic compounds, such as ketones, aldehydes, and alcohols. 2,4-Dichloro-3,4-dimethylcyclobut-2-enone has also been used in the synthesis of natural products, such as terpenoids and alkaloids. In addition, 2,4-Dichloro-3,4-dimethylcyclobut-2-enone has been used in the analysis of organic compounds, such as the determination of the double bond position in unsaturated fatty acids.
特性
CAS番号 |
110655-89-5 |
|---|---|
製品名 |
2,4-Dichloro-3,4-dimethylcyclobut-2-enone |
分子式 |
C6H6Cl2O |
分子量 |
165.01 g/mol |
IUPAC名 |
2,4-dichloro-3,4-dimethylcyclobut-2-en-1-one |
InChI |
InChI=1S/C6H6Cl2O/c1-3-4(7)5(9)6(3,2)8/h1-2H3 |
InChIキー |
SFOPQJOLTJQPGB-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C1(C)Cl)Cl |
正規SMILES |
CC1=C(C(=O)C1(C)Cl)Cl |
同義語 |
2-Cyclobuten-1-one, 2,4-dichloro-3,4-dimethyl- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



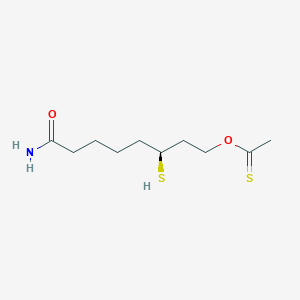
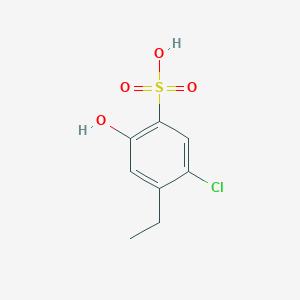
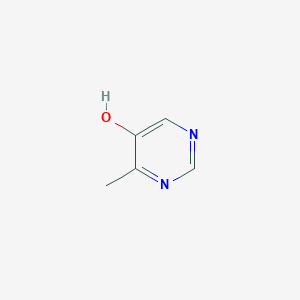
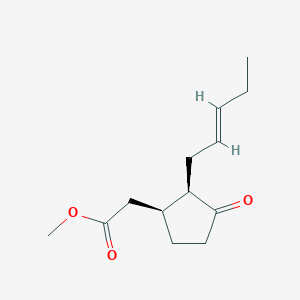

![4-methyl-N-[4-[5-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]-1,3,4-oxadiazol-2-yl]phenyl]-N-(4-methylphenyl)aniline](/img/structure/B10601.png)
